molecular formula C7H5FN2 B142720 2-(3-Fluoropyridin-2-yl)acetonitrile CAS No. 149488-78-8

2-(3-Fluoropyridin-2-yl)acetonitrile

Cat. No.: B142720
CAS No.: 149488-78-8
M. Wt: 136.13 g/mol
InChI Key: MLTZCNARUQTCBM-UHFFFAOYSA-N
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Description

2-(3-Fluoropyridin-2-yl)acetonitrile is a fluorinated pyridine derivative with the molecular formula C7H5FN2. This compound is characterized by the presence of a fluorine atom at the 3-position of the pyridine ring and a nitrile group attached to the 2-position of the pyridine ring via a methylene bridge. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropyridin-2-yl)acetonitrile typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

Scientific Research Applications

2-(3-Fluoropyridin-2-yl)acetonitrile is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.

    Medicine: As a precursor for the synthesis of potential pharmaceutical agents with improved pharmacokinetic properties.

    Industry: In the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability by forming strong interactions with the target site and resisting metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoropyridin-2-yl)acetonitrile is unique due to the combination of the fluorine atom and the nitrile group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

2-(3-Fluoropyridin-2-yl)acetonitrile is a fluorinated pyridine derivative with significant potential in various biological applications. Its unique chemical structure, characterized by a fluorine atom at the 3-position of the pyridine ring and a nitrile group, allows it to interact with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C7H5FN2
  • Molecular Weight : 136.13 g/mol
  • CAS Number : 149488-78-8

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. It has been shown to bind to cytochrome P450 enzymes, which play a crucial role in drug metabolism. This binding can lead to the inhibition or modification of enzyme activity, affecting the metabolism of other compounds and potentially altering cellular processes.

Enzyme Interactions

Research indicates that this compound can inhibit cytochrome P450 enzymes, impacting metabolic pathways. The compound's ability to modulate enzyme activity suggests its potential as a therapeutic agent in diseases where these enzymes are involved.

Cellular Effects

Studies have demonstrated that this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes related to metabolic processes, thereby affecting overall cellular function.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown promising activity against various bacterial strains, including:

  • E. faecalis
  • P. aeruginosa
  • S. typhi
  • K. pneumoniae

The minimum inhibitory concentration (MIC) for these organisms ranges from 40 to 50 µg/mL, indicating its potential as an antibacterial agent comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • IC50 values : Studies report IC50 values ranging from 7 to 20 µM against various cancer cell lines.
  • Mechanism : It appears to target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways associated with tumor growth .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity with inhibition zone diameters of up to 30 mm against tested organisms, suggesting its potential utility in treating bacterial infections .
  • Cytotoxicity Against Cancer Cells : In vitro studies showed that the compound effectively reduced cell viability in several cancer lines (e.g., MCF-7, HCT-116), with notable cytotoxicity observed at lower concentrations (IC50 = 12.41 µM) .

Dosage Effects

The effects of this compound vary with dosage:

  • Low Doses : May enhance metabolic functions or exhibit protective effects on cells.
  • High Doses : Can lead to cytotoxic effects and disruption of normal cellular processes.

Properties

IUPAC Name

2-(3-fluoropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTZCNARUQTCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599341
Record name (3-Fluoropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149488-78-8
Record name (3-Fluoropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 2-chloro-3-fluoropyridine (3.0 g, 23 mmol, 1.0 equiv) and acetonitrile (1.3 mL, 25 mmol, 1.1 equiv) in toluene (50 mL) was added sodium hexamethyldisilazide (NaHMDS) (2.0 M in THF, 13 mL, 25 mmol, 1.1 equiv). The resulting mixture was stirred for 2 hours at 0° C. and then partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc and the combined organic phases were washed with saturated NaCl, dried over Na2SO4 and concentrated in vacuo to provide the crude desired product as an oil which was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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